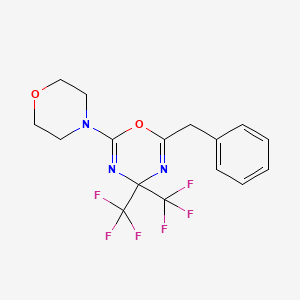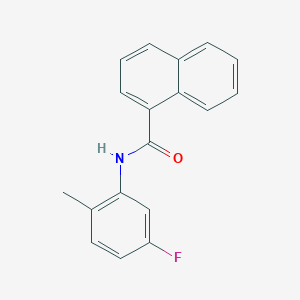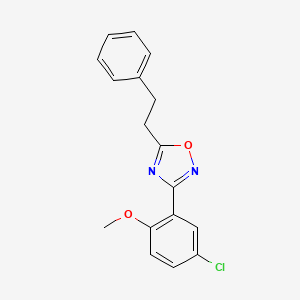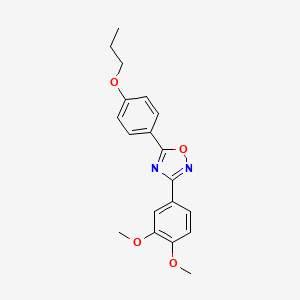
2-benzyl-6-morpholin-4-yl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-benzyl-6-morpholin-4-yl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine is a chemical compound that has gained significant attention in scientific research. It is a heterocyclic compound that contains oxygen, nitrogen, and fluorine atoms. This compound has shown potential in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology.
科学的研究の応用
2-benzyl-6-morpholin-4-yl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine has shown potential in various scientific research applications. It has been studied for its anticancer, antiviral, and antibacterial properties. In one study, this compound was found to inhibit the growth of cancer cells in vitro and in vivo. In another study, it was found to have antiviral activity against the influenza virus. Additionally, this compound has shown antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
作用機序
The mechanism of action of 2-benzyl-6-morpholin-4-yl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine is not fully understood. However, it has been proposed that this compound may inhibit the activity of certain enzymes or proteins that are involved in cell proliferation, viral replication, or bacterial growth. Further studies are needed to elucidate the exact mechanism of action of this compound.
Biochemical and Physiological Effects:
2-benzyl-6-morpholin-4-yl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine has been shown to have various biochemical and physiological effects. In one study, it was found to induce apoptosis (programmed cell death) in cancer cells. In another study, it was found to inhibit the replication of the influenza virus by blocking viral entry and release. Additionally, this compound has been shown to disrupt bacterial cell membranes, leading to bacterial death.
実験室実験の利点と制限
The advantages of using 2-benzyl-6-morpholin-4-yl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine in lab experiments include its broad spectrum of activity against cancer cells, viruses, and bacteria. Additionally, this compound has shown low toxicity in vitro and in vivo. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which may affect its bioavailability.
将来の方向性
There are several future directions for the research of 2-benzyl-6-morpholin-4-yl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine. One direction is to further investigate its mechanism of action and identify the specific enzymes or proteins that it targets. Another direction is to study its potential as a therapeutic agent for various diseases, including cancer, viral infections, and bacterial infections. Additionally, further studies are needed to optimize the synthesis method of this compound and improve its solubility in water.
合成法
The synthesis of 2-benzyl-6-morpholin-4-yl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine has been reported in various scientific studies. One of the most common methods is the reaction of 2-benzyl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazol-6-amine with morpholine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) at elevated temperatures.
特性
IUPAC Name |
2-benzyl-6-morpholin-4-yl-4,4-bis(trifluoromethyl)-1,3,5-oxadiazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F6N3O2/c17-15(18,19)14(16(20,21)22)23-12(10-11-4-2-1-3-5-11)27-13(24-14)25-6-8-26-9-7-25/h1-5H,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYPXWWTZXAENH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(N=C(O2)CC3=CC=CC=C3)(C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F6N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-{[(3,4-dimethylphenyl)amino]carbonyl}-2-(2-furyl)vinyl]-4-methylbenzamide](/img/structure/B5330733.png)
![7-{[(5-fluoro-1H-benzimidazol-2-yl)methoxy]acetyl}-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5330746.png)
![3-[(5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-yl)amino]propan-1-ol](/img/structure/B5330748.png)
![1-[(dimethylamino)sulfonyl]-N-{2-[(4-methoxyphenyl)thio]ethyl}-4-piperidinecarboxamide](/img/structure/B5330754.png)
![7-[(2,7-dimethylpyrazolo[1,5-a]pyrimidin-5-yl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5330762.png)

![1-{2-[1-(N-methylglycyl)piperidin-2-yl]ethyl}pyrrolidin-2-one](/img/structure/B5330778.png)
![N-cyclopropyl-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]-N-(1,3-thiazol-2-ylmethyl)acetamide](/img/structure/B5330788.png)


![methyl 2-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5330810.png)
![3-{3-[(4-chlorophenyl)thio]-5-nitrophenoxy}pyridine](/img/structure/B5330823.png)
![5-(2-{3-[(4-methoxyphenyl)amino]-1-piperidinyl}-2-oxoethyl)-2-methyl-4(3H)-pyrimidinone](/img/structure/B5330838.png)